molecular formula C7H8N2O4 B3323073 3-Methoxy-2-methyl-4-nitropyridine 1-oxide CAS No. 15931-25-6

3-Methoxy-2-methyl-4-nitropyridine 1-oxide

Cat. No.: B3323073
CAS No.: 15931-25-6
M. Wt: 184.15 g/mol
InChI Key: UTOYOMYYDAWZBO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4-nitropyridine 1-oxide is a nitro-substituted pyridine derivative featuring a methoxy group at position 3, a methyl group at position 2, and a nitro group at position 4. This compound belongs to the pyridine N-oxide family, where the nitrogen atom is oxidized, imparting unique electronic and reactivity properties.

Biological Activity

3-Methoxy-2-methyl-4-nitropyridine 1-oxide (CAS No. 15931-25-6) is a nitropyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's structure consists of a pyridine ring substituted with methoxy, methyl, and nitro groups, which contribute to its chemical reactivity and biological properties.

The molecular formula for this compound is C8H10N2O3C_8H_10N_2O_3, with a molecular weight of approximately 182.18 g/mol. The presence of the nitro group is significant as it often enhances the compound's reactivity, allowing it to participate in various biological processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Below is a summary of the significant findings related to its biological activity:

Antimicrobial Activity

Studies have shown that nitropyridine derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Antiviral Activity

Recent research has highlighted the potential of nitropyridine derivatives in inhibiting viral replication. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit HIV integrase, showing significant antiviral activity at low micromolar concentrations . The specific pathways through which these compounds exert their effects are still under investigation but may involve the inhibition of viral enzyme activity.

Anticancer Properties

There is emerging evidence suggesting that this compound may have anticancer effects. Some studies indicate that it can induce apoptosis in cancer cells by triggering oxidative stress pathways. This property is particularly relevant in the context of developing new chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The methoxy and nitro groups are critical for enhancing its reactivity and interaction with biological targets. Comparative studies indicate that variations in substituents on the pyridine ring can significantly affect potency and selectivity against various biological targets.

Case Studies

  • Antiviral Study : A study published in Molecules examined the inhibitory effects of several nitropyridine derivatives on HIV integrase. It was found that modifications to the pyridine structure could lead to improved efficacy against viral replication .
  • Antimicrobial Evaluation : In a study assessing various nitro compounds for antimicrobial activity, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Data Summary Table

Activity Type Effect Reference
AntimicrobialInhibitory against Gram-positive bacteria
AntiviralSignificant inhibition of HIV integrase
AnticancerInduces apoptosis in cancer cells

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis
3-Methoxy-2-methyl-4-nitropyridine 1-oxide is primarily recognized as an impurity in pantoprazole, a widely used proton pump inhibitor. Pantoprazole is employed to treat conditions such as erosive esophagitis and Zollinger-Ellison syndrome, which are caused by excessive stomach acid . The compound's role as an impurity necessitates its monitoring during the synthesis of pantoprazole to ensure product purity and efficacy.

1.2 Antimicrobial Properties
Research indicates that derivatives of nitropyridine compounds, including this compound, exhibit antimicrobial activities. This property suggests potential applications in developing new antimicrobial agents, particularly against resistant bacterial strains .

Organic Synthesis

2.1 Synthesis of Pyridine Derivatives
The compound serves as a precursor for synthesizing various pyridine derivatives through reactions such as the Reissert-Kaufmann-type reaction. This reaction allows for the introduction of cyano groups into pyridine structures, facilitating the production of nitropyridinecarboxylic acids, which are valuable in organic synthesis .

2.2 Nucleophilic Substitution Reactions
this compound can participate in nucleophilic substitution reactions, which are fundamental in organic chemistry for constructing complex molecules from simpler ones. These reactions can lead to the formation of various functionalized products that have applications in medicinal chemistry .

Environmental Applications

3.1 Biodegradation Studies
The environmental impact of nitropyridine compounds, including this compound, has been studied concerning their biodegradability and potential toxicity. Understanding these properties is crucial for assessing the environmental risks associated with their use and ensuring compliance with regulatory standards .

Case Study 1: Synthesis Pathways
A study investigated various synthetic pathways involving this compound as a precursor for creating novel pyridine derivatives. The findings highlighted the efficiency and yield improvements when utilizing this compound compared to traditional methods .

Case Study 2: Antimicrobial Efficacy
Research focused on evaluating the antimicrobial properties of nitropyridine derivatives showed that compounds related to this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting their potential use in developing new antibiotics .

Case Study 3: Environmental Impact Assessment
A comprehensive study assessed the biodegradability of nitropyridine compounds, including this compound, revealing insights into their environmental persistence and potential toxicity. The results underscored the need for careful monitoring when these compounds are used industrially .

Q & A

Q. Basic Synthesis and Purification

Q: What are the key steps and challenges in synthesizing 3-Methoxy-2-methyl-4-nitropyridine 1-oxide? A: Synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Nitration : Introducing the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methoxy and Methyl Substitution : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe), while methyl groups may be added via Friedel-Crafts alkylation or cross-coupling reactions.

N-Oxidation : The pyridine nitrogen is oxidized to form the N-oxide using hydrogen peroxide or peracetic acid in acetic acid .
Key Challenges : Regioselectivity during nitration and oxidation, side reactions (e.g., ring decomposition), and purification of intermediates via column chromatography or recrystallization.

Q. Structural Characterization

Q: How can researchers confirm the molecular structure of this compound? A: A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8–4.0 ppm, nitro group deshielding adjacent protons).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and bond angles. For example, orthogonality between aromatic rings (e.g., dihedral angles ~86°) can be observed, as seen in analogous pyridine N-oxide derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. Advanced Reactivity and Regioselectivity

Q: How do reaction conditions influence the regioselectivity of electrophilic substitutions in this compound? A: The electron-withdrawing nitro and N-oxide groups direct electrophiles to specific positions:

  • Electrophilic Aromatic Substitution : The nitro group deactivates the ring, favoring substitution at the 5- or 6-position (meta to nitro).
  • Role of Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acidic conditions may protonate the N-oxide, altering regioselectivity.
  • Catalysts : Lewis acids like FeCl₃ can modulate reactivity, as shown in bromination studies of similar N-oxide derivatives using N-bromosuccinimide (NBS) .

Q. Biological Activity Assessment

Q: What methodologies are used to evaluate the bioactivity of this compound? A: Focus areas include:

  • In Vitro Assays :
    • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.
    • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based detection).
  • Cellular Studies : Cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic Probes : Structural analogs with modified substituents (e.g., replacing methoxy with hydroxy groups) help identify pharmacophores .

Q. pKa and Solubility Profiling

Q: How can researchers predict the acidity (pKa) and solubility of this compound? A:

  • Experimental pKa : Potentiometric titration in water/ethanol mixtures. Pyridine N-oxide derivatives typically exhibit pKa ~2.0–3.0 due to the electron-withdrawing N-oxide group (cf. 4-Methoxypyridine 1-oxide: pKa 2.05 ).
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) model proton dissociation energies.
  • Solubility : Determined via shake-flask method in buffers (pH 1–12) or simulated biological fluids.

Q. Contradictory Data in Synthetic Pathways

Q: How should researchers address inconsistencies in reported yields for nitro-group introduction? A: Discrepancies may arise from:

  • Temperature Control : Higher temperatures (>10°C) during nitration reduce yields due byproduct formation.
  • Purification Techniques : Recrystallization vs. chromatography impacts recovery rates.
  • Validation : Reproduce literature protocols with rigorous analytical cross-checks (e.g., HPLC purity >95%).

Q. Computational Modeling of Reactivity

Q: What computational tools are used to model the reactivity of this compound? A:

  • DFT Calculations : Predict reaction transition states (e.g., nitration regiochemistry) using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions (e.g., docking studies with Vina or AutoDock).
  • SAR Analysis : QSAR models correlate substituent effects with bioactivity .

Q. Stability Under Storage Conditions

Q: What are the optimal storage conditions to prevent degradation? A:

  • Light Sensitivity : Store in amber vials at –20°C to avoid photodegradation of the nitro group.
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the N-oxide.
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. Comparative Analysis with Analogous Compounds

Q: How does this compound compare to 4-Chloro-2-methoxy-3-nitropyridine in reactivity? A:

  • Electrophilicity : The N-oxide enhances electrophilic substitution compared to chloro derivatives.
  • Bioactivity : Chloro analogs may exhibit higher cytotoxicity but lower solubility.
  • Synthetic Flexibility : Methoxy groups allow easier functionalization via demethylation compared to chloro groups .

Q. Advanced Applications in Medicinal Chemistry

Q: What strategies enhance the therapeutic potential of this compound derivatives? A:

  • Prodrug Design : Convert nitro groups to amine prodrugs for targeted release.
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) for dual-action antimicrobials.
  • Nanoparticle Delivery : Encapsulate in PLGA nanoparticles to improve bioavailability, as demonstrated with 4-nitroquinoline 1-oxide in cancer models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Pyridine N-Oxide Derivatives

Compound Name Substituents (Positions) Key Features Reference
3-Methoxy-2-methyl-4-nitropyridine 1-oxide 3-OCH₃, 2-CH₃, 4-NO₂ Target compound; electronic effects influenced by methoxy and nitro groups N/A
2-Methoxy-4-methyl-5-nitropyridine 2-OCH₃, 4-CH₃, 5-NO₂ High yield (95%); nitro at position 5
2-Methoxy-4-methyl-3-nitropyridine 2-OCH₃, 4-CH₃, 3-NO₂ Moderate yield (80%); nitro at position 3
4-Methoxypyridine 1-oxide 4-OCH₃ pKa = 2.05; electron-donating methoxy enhances acidity
2,3-Dimethyl-4-nitropyridine 1-oxide 2-CH₃, 3-CH₃, 4-NO₂ Used in synthesis; methyl groups alter steric effects
4-Nitroquinoline 1-oxide (4NQO) Quinoline backbone, 4-NO₂ Potent carcinogen; metabolizes to DNA-reactive species
2-Chloro-3-methyl-4-nitropyridine 1-oxide 2-Cl, 3-CH₃, 4-NO₂ Chloro substituent increases reactivity/toxicity

Physicochemical Properties

  • Acidity (pKa) : The pKa of 4-Methoxypyridine 1-oxide (2.05, ) suggests that electron-donating groups like methoxy enhance acidity compared to unsubstituted pyridine N-oxide. The target compound’s pKa is likely similar but modulated by its nitro group (electron-withdrawing) and methyl substituent .
  • Electronic Effects : Methoxy groups donate electrons, while nitro groups withdraw electrons. This interplay in the target compound may reduce ring reactivity compared to chloro analogs (e.g., 2-Chloro-3-methyl-4-nitropyridine 1-oxide), where chloro’s electron-withdrawing nature increases electrophilicity .

Research Findings and Implications

  • Substituent Positioning : Nitro at position 4 (target) vs. 3 or 5 () affects electronic distribution and reactivity. Para-nitro groups may stabilize charges in intermediates, aiding synthesis .
  • Toxicity vs. Efficacy: While 4NQO’s carcinogenicity limits therapeutic use, the target compound’s substituents could balance reactivity and safety for pharmaceutical applications .

Properties

IUPAC Name

3-methoxy-2-methyl-4-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-5-7(13-2)6(9(11)12)3-4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOYOMYYDAWZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8 ml of concentrated nitric acid are added in four portions of 2 ml each to 5.4 g of 3-methoxy-2-methylpyridine 1-oxide in 12 ml of glacial acetic acid at 80° C. in the course of 6 hours, the mixture is stirred at the same temperature overnight, a further 8 ml of nitric acid are added in three portions in the course of 6 hours and the mixture is stirred for a further 15 hours. After cooling, the mixture is poured onto ice (40 g) and brought to pH 6 with 10N sodium hydroxide solution, the byproduct (3-methoxy-2-methyl-4-nitropyridine) which has precipitated out is filtered off and the filtrate is extracted four times with 50 ml of methylene chloride. After drying, the combined organic phases are concentrated completely and the residue is recrystallized from a little methylene chloride/petroleum ether. 4.2 g (57% of theory) of the title compound are obtained in the form of yellow crystals of m.p. 103°-104° C.
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5.4 g
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12 mL
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8 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methoxy-2-methyl-4-nitropyridine 1-oxide
3-Methoxy-2-methyl-4-nitropyridine 1-oxide
3-Methoxy-2-methyl-4-nitropyridine 1-oxide
3-Methoxy-2-methyl-4-nitropyridine 1-oxide
3-Methoxy-2-methyl-4-nitropyridine 1-oxide
3-Methoxy-2-methyl-4-nitropyridine 1-oxide

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